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Compound of Interest |

2,3-Dihydroxy-4-methylbenzoic
Compound Name:
acid
CAS No.: 3929-89-3
Cat. No.: B3052194

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7]

2,3-Dihydroxy-4-methylbenzoic acid (also known as 4-methylpyrocatechuic acid) is a critical
intermediate in the biosynthesis of siderophores and antibiotic metabolites in various bacterial
and fungal species (e.g., Pseudomonas, Penicillium). Its structural integrity is defined by a
tetrasubstituted benzene ring featuring a carboxylic acid moiety, two vicinal hydroxyl groups
(catechol motif), and a methyl group.

For researchers in drug development and natural product isolation, accurate identification of
this compound relies on distinguishing it from its isomers (e.g., 2,4-dihydroxy- or 3,4-dihydroxy-
derivatives). This guide provides a definitive spectral fingerprint and the mechanistic logic
required for structural confirmation.

Chemical Identity
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Property Detail

IUPAC Name 2,3-Dihydroxy-4-methylbenzoic acid

4-Methylpyrocatechuic acid; 4-Methylcatechol-1-
Common Synonyms } )
carboxylic acid

C
Molecular Formula H
O
Molecular Weight 168.15 g/mol

Carboxylic acid (C1), Vicinal Diol (C2, C3),

Key Functional Groups
Methyl (C4)

Experimental Protocols for Spectral Acquisition

To ensure reproducibility and high-fidelity data, the following sample preparation protocols are
recommended.

Nuclear Magnetic Resonance (NMR)

e Solvent Selection: DMSO-d

is the preferred solvent. The vicinal hydroxyl groups and carboxylic acid are exchangeable
protons that can be observed as broad singlets in dry DMSO-d

, providing crucial structural information often lost in Methanol-d
(MeOD).
o Concentration: Prepare a 10-15 mg/mL solution for
H NMR and >30 mg/mL for
C NMR to ensure adequate signal-to-noise ratio for quaternary carbons.

o Reference: Calibrate to residual DMSO pentet at
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2.50 ppm (
H) and
39.5 ppm (
C).
Mass Spectrometry (MS)
 lonization Mode: Electrospray lonization (ESI) in Negative Mode (

) is superior due to the acidic nature of the phenolic and carboxylic protons.

o Sample Prep: Dissolve in HPLC-grade Methanol/Water (50:50) with 0.1% Formic acid (for
positive mode) or 5 mM Ammonium Acetate (for negative mode).

o Direct Infusion: Flow rate 5-10

L/min.

Infrared Spectroscopy (IR)

o Method: Attenuated Total Reflectance (ATR) on neat solid is preferred over KBr pellets to
avoid moisture interference with the hydroxyl region.

e Scan Parameters: 4000-400 cm

, 32 scans, 4 cm

resolution.

Spectral Data Analysis & Elucidation
Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern indicative of the
benzoic acid backbone.

e Molecular lon:
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o ESI(-):
167.03
(Base Peak)
o ESI(+):
169.05
e Fragmentation Pathway (MS/MS of
167):
o Decarboxylation: Loss of CO
(44 Da) is the primary pathway, yielding the ion at
123 (corresponding to the deprotonated 3-methylcatechol species).
o Water Loss: Minor loss of H

O (18 Da) from the ortho-hydroxyl/acid interaction may be observed (

149).

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the hydrogen-bonding network typical of salicylic acid
derivatives.
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Frequency (cm

)

Assignment

Structural Insight

3200-3500

O-H Stretch (Broad)

Overlapping stretches from
phenolic OH and carboxylic
OH.

2800-3000

C-H Stretch (Aliphatic)

C-H stretches of the C4-Methyl
group.

1650-1680

C=0 Stretch (Acid)

Diagnostic: Shifted to lower
frequency (normally ~1700)
due to strong intramolecular H-
bonding between C2-OH and
C1-COOH.

1580, 1450

C=C Stretch (Ar)

Characteristic aromatic ring

skeletal vibrations.

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive regiochemical assignment. The key to distinguishing the

4-methyl isomer from others is the coupling pattern of the aromatic protons.

H NMR (400 MHz, DMSO-d

2.18 ppm (3H, s): Methyl group at C4.

6.65 ppm (1H, d, J = 8.2 Hz): H-5 proton. It is shielded relative to H-6 due to the ortho

electron-donating hydroxyl at C3 and the methyl group at C4.

Ar-OH, 1

COOH).

9.0-12.0 ppm (Broad): Exchangeable protons (2

7.25 ppm (1H, d, J = 8.2 Hz): H-6 proton. Deshielded by the ortho carboxylic acid group.
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Interpretation: The presence of two aromatic protons with an ortho coupling constant (~8 Hz)

confirms they are adjacent (positions 5 and 6). This rules out 2,3-dihydroxy-5-methylbenzoic

acid (which would show meta coupling) or 2,3-dihydroxy-6-methylbenzoic acid.

C NMR (100 MHz, DMSO-d

)
Shift (
Type Assignment Reasoning
» Ppm)
Carbonyl carbon,
172.1 c C-COOH typical for benzoic
acids.
Deshielded by direct
1495 c C-2 attachment to Oxygen
(OH).
Deshielded by direct
145.2 c C-3 attachment to Oxygen
(OH).
Quaternary carbon
130.8 c C-4 bearing the methy
group.
Ortho to carboxylic
119.5 CH C-6 _
acid.
Ortho to methyl, meta
118.2 CH C-5 _
to acid.
Ipso carbon attached
1125 c c-1 to COOH (shielded by
ortho OH).
15.8 CH Ar-CH Methyl carbon.
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Structural Elucidation Workflow

The following logic flow illustrates how to combine these spectral techniques to unambiguously
confirm the structure.
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Unknown Sample

Step 1: Mass Spectrometry (ESI-)

[M-H]- = 167
Loss of CO2 (44) -> 123

Step 2: IR Spectroscopy

C=0 @ 1660 cm-1
(Intramolecular H-bond)

Step 3: 1H NMR Analysis

Are Ar-H signals
Ortho (d, J~8Hz) or Meta (s/d, J~2Hz)?

Ortho Coupling (J=8.2 Hz) Meta Coupling
Confirms H5 and H6 are adjacent (Excludes 4-methyl isomer)

Confirmed Structure:
2,3-Dihydroxy-4-methylbenzoic Acid

Click to download full resolution via product page
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Figure 1:Logic flow for the structural confirmation of 2,3-dihydroxy-4-methylbenzoic acid,
emphasizing the critical role of NMR coupling constants in distinguishing regiochemistry.

Biosynthetic Context & Relevance

Understanding the origin of this metabolite aids in its identification in complex matrices (e.qg.,
fermentation broths). It is often formed via the carboxylation of 3-methylcatechol or the
degradation of methyl-substituted aromatics.

Degradation Carboxylation

(Enzymatic)

3-Methylcatechol 2,3-Dihydroxy-4-methylbenzoic Acid

Toluene/Xylene Siderophores
Derivatives (e.g., Amycolatopsis)

Click to download full resolution via product page

Figure 2:Simplified biosynthetic pathway showing the metabolic position of 2,3-dihydroxy-4-
methylbenzoic acid as a bridge between aromatic degradation and secondary metabolite
synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
e 2.researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Comprehensive Spectral Analysis Guide: 2,3-
Dihydroxy-4-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3052194#2-3-dihydroxy-4-methylbenzoic-acid-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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